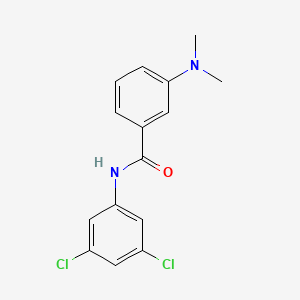![molecular formula C18H21N5O4 B5587638 N-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)-1,3-benzodioxole-5-carboxamide](/img/structure/B5587638.png)
N-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)-1,3-benzodioxole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is part of a class of chemicals with significant interest due to their diverse biological activities. The specific compound mentioned falls into a broader category of molecules explored for their potential in various fields, including antimicrobial and antitumor activities.
Synthesis Analysis
The synthesis of related compounds often involves multi-step chemical reactions, starting from basic molecular building blocks to achieve the complex structures. For instance, a compound with a similar structure was synthesized using a process involving the condensation of ethyl 1-benzyl-3-oxopiperidine-4-carboxylate with morpholine-4-carboxamidine, followed by subsequent reactions (Kuznetsov, Nam, & Chapyshev, 2007).
Molecular Structure Analysis
X-ray crystallography is a common technique used to determine the molecular structure of compounds. For example, a structurally related compound's crystal structure provided insights into its molecular geometry and intermolecular interactions, facilitating a deeper understanding of its chemical behavior (Attia et al., 2014).
Chemical Reactions and Properties
Chemical properties of similar compounds are often characterized by their reactivity towards various reagents, which is critical for understanding their potential use in synthesis and drug design. For example, modifications in the pyrimidine ring or the benzodioxole moiety can significantly affect the compound's biological activity and chemical stability.
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystalline structure, are crucial for the practical handling of these compounds. These properties can influence the compound's application in different environments and conditions.
Chemical Properties Analysis
The chemical properties, including acidity, basicity, and reactivity towards other chemicals, define the compound's behavior in chemical reactions. Understanding these properties is essential for its application in synthesis and potential roles as an intermediate in the production of more complex molecules.
For further information and a deeper dive into the research on compounds of this nature, refer to the following sources:
Applications De Recherche Scientifique
Antimicrobial Activity of Pyrimidinones : Another study reported the synthesis, X-ray structure, and antimicrobial activity of 6-(1,3-benzodioxol-5-ylmethyl)-5-ethyl-2-{[2-(morpholin-4-yl)ethyl]sulfanyl}pyrimidin-4(3H)-one, showcasing the potential of such compounds in addressing microbial resistance. The study's findings suggest these compounds' utility in developing new antimicrobial agents M. I. Attia, N. El‐Brollosy, A. Kansoh, H. Ghabbour, Reem I. Al-Wabli, H. Fun, 2014, Journal of Chemistry.
Biological Activities and Potential Applications
Anticancer and Anti-Inflammatory Agents : Research into novel pyrazolopyrimidines derivatives evaluated their efficacy as anticancer and anti-5-lipoxygenase agents. These compounds demonstrated significant inhibitory activity against cancer cell lines and 5-lipoxygenase, an enzyme involved in inflammation, suggesting their therapeutic potential in cancer and inflammatory diseases A. Rahmouni, Sawssen Souiei, M. Belkacem, Anis Romdhane, J. Bouajila, H. Ben Jannet, 2016, Bioorganic chemistry.
Antimicrobial and Antibacterial Agents : A study on the design, synthesis, and antimicrobial activity of novel 6-oxopyrimidin-1(6H)-yl benzamide derivatives revealed their efficacy against various bacterial and fungal strains. These findings indicate the potential of such compounds in addressing antibiotic resistance and developing new antimicrobial therapies K. Devarasetty, J. Vantikommu, J. Anireddy, P. Srinivas, 2019, Russian Journal of General Chemistry.
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-[2-[(6-morpholin-4-ylpyrimidin-4-yl)amino]ethyl]-1,3-benzodioxole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5O4/c24-18(13-1-2-14-15(9-13)27-12-26-14)20-4-3-19-16-10-17(22-11-21-16)23-5-7-25-8-6-23/h1-2,9-11H,3-8,12H2,(H,20,24)(H,19,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUDOPDDPDZUKNH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC=NC(=C2)NCCNC(=O)C3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-((6-morpholinopyrimidin-4-yl)amino)ethyl)benzo[d][1,3]dioxole-5-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(5-methyl-3-isoxazolyl)-4-[(3-pyridinylamino)sulfonyl]-2-thiophenecarboxamide](/img/structure/B5587557.png)
![N-[(2-methylphenyl)(4-pyridinyl)methyl]-3-propyl-1H-pyrazole-5-carboxamide](/img/structure/B5587559.png)


![1-[(1,1-dioxidotetrahydro-3-thienyl)sulfonyl]azepane](/img/structure/B5587574.png)

![2-[(5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio]-N-(4-methoxyphenyl)acetamide](/img/structure/B5587578.png)
![11-butyl-3-isobutyl-3,11-dihydro-4H-pyrimido[5',4':4,5]pyrrolo[2,3-b]quinoxalin-4-one](/img/structure/B5587580.png)

![4-[4-(diethylamino)benzylidene]-1-(4-methylphenyl)-3,5-pyrazolidinedione](/img/structure/B5587613.png)
![4-{[3-(1-methyl-1H-pyrrol-2-yl)-1H-pyrazol-5-yl]carbonyl}-2-(trifluoromethyl)morpholine](/img/structure/B5587625.png)
![({5-[1-(1-benzofuran-5-ylmethyl)piperidin-4-yl]-4-cyclopropyl-4H-1,2,4-triazol-3-yl}methyl)dimethylamine](/img/structure/B5587627.png)
![4-chloro-N-{[(2-methyl-5-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B5587632.png)
